Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane

Catalog No.
S13153156
CAS No.
74143-31-0
M.F
C11H16Cl2Si
M. Wt
247.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsil...

CAS Number

74143-31-0

Product Name

Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane

IUPAC Name

chloro-[1-[4-(chloromethyl)phenyl]ethyl]-dimethylsilane

Molecular Formula

C11H16Cl2Si

Molecular Weight

247.23 g/mol

InChI

InChI=1S/C11H16Cl2Si/c1-9(14(2,3)13)11-6-4-10(8-12)5-7-11/h4-7,9H,8H2,1-3H3

InChI Key

WSAOHLZSKAXQJI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)CCl)[Si](C)(C)Cl

Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane is an organosilicon compound characterized by its unique structure, which includes a chloromethyl group attached to a phenyl ring and a dimethylsilane moiety. This compound exhibits properties typical of silanes, including reactivity with moisture and potential applications in various fields such as materials science and organic synthesis. The presence of chloromethyl and dimethyl groups contributes to its chemical behavior, making it a versatile intermediate in organic synthesis.

  • Hydrolysis: Like many chlorosilanes, it reacts vigorously with water, leading to the formation of hydrochloric acid and silanol compounds. This reaction can be represented as follows:
    R SiCl3+H2OR Si OH 3+HCl\text{R SiCl}_3+\text{H}_2\text{O}\rightarrow \text{R Si OH }_3+\text{HCl}
  • Nucleophilic substitution: The chloromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles such as amines or alcohols.
  • Condensation reactions: The silane can also participate in condensation reactions with other silanes or organic compounds, leading to the formation of siloxane linkages.

The synthesis of chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane can be achieved through several methods:

  • Direct chlorination: Starting from dimethylsilane, chlorination can be performed using chlorine gas or other chlorinating agents under controlled conditions to introduce the chloromethyl group.
  • Nucleophilic substitution: A suitable precursor containing a phenyl group can be reacted with a chloromethylating agent (such as chloromethyl methyl ether) followed by treatment with dimethylsilane.
  • Grignard reaction: A Grignard reagent derived from a phenyl compound may react with dimethylchlorosilane to yield the desired product after hydrolysis.

Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane finds utility in various applications:

  • Silane coupling agents: It can be used to improve adhesion between inorganic materials and organic polymers, enhancing the mechanical properties of composites.
  • Intermediate in organic synthesis: This compound serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Surface modification: It can modify surfaces to impart hydrophobic or oleophobic characteristics, useful in coatings and sealants.

Interaction studies involving chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane primarily focus on its reactivity with biological molecules and other chemical species. Investigating its interactions with nucleophiles can provide insights into its potential applications in drug design or material science. Studies examining its hydrolysis products may also reveal information about its environmental impact and stability.

Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane shares structural similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
DimethyldichlorosilaneTwo methyl groups and two chlorine atomsCommonly used for surface modification
TrichlorosilaneThree chlorine atomsHighly reactive, primarily used for silicon production
ChloropropyltrimethoxysilanePropyl group with methoxy groupsUsed as a coupling agent; more hydrophilic
Chloro[2-(chloromethyl)phenyl]dimethylsilaneSimilar structure but different positioningMay exhibit different reactivity patterns

Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane is unique due to its specific arrangement of functional groups that influence its reactivity and applications. Its combination of chloromethyl and dimethyl functionalities allows for diverse chemical transformations not readily available in simpler silanes.

Exact Mass

246.0398324 g/mol

Monoisotopic Mass

246.0398324 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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